molecular formula C4H5FO2 B171762 (1S,2S)-2-fluorocyclopropanecarboxylic acid CAS No. 105919-34-4

(1S,2S)-2-fluorocyclopropanecarboxylic acid

Cat. No.: B171762
CAS No.: 105919-34-4
M. Wt: 104.08 g/mol
InChI Key: HZQKMZGKYVDMCT-GBXIJSLDSA-N
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Description

(1S,2S)-2-Fluorocyclopropanecarboxylic acid is a chiral fluorinated cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method includes the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst to form a cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2S)-2-Fluorocyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atom can mimic hydrogen or hydroxyl groups, enhancing the metabolic stability and bioavailability of drugs.

    Medicine: Explored for its role in the synthesis of antiviral and anticancer agents due to its ability to modulate biological activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which (1S,2S)-2-fluorocyclopropanecarboxylic acid exerts its effects is primarily through its interaction with biological targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate various molecular pathways, leading to desired therapeutic effects in medicinal applications .

Comparison with Similar Compounds

    (1S,2S)-2-Chlorocyclopropanecarboxylic acid: Similar in structure but with a chlorine atom instead of fluorine.

    (1S,2S)-2-Bromocyclopropanecarboxylic acid: Contains a bromine atom, offering different reactivity and properties.

    (1S,2S)-2-Hydroxycyclopropanecarboxylic acid: Features a hydroxyl group, impacting its solubility and reactivity.

Uniqueness: (1S,2S)-2-Fluorocyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and stability. The fluorine atom’s small size and high electronegativity make it a valuable substituent in drug design, enhancing the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

(1S,2S)-2-fluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQKMZGKYVDMCT-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262266
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127199-14-8, 105919-34-4
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127199-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-2-Fluorocyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name cis-2-Fluorocyclopropanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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